3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring
Preparation Methods
The synthesis of 3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and 2-amino-2-methylpropan-1-ol.
Formation of Oxazole Ring: The key step involves the cyclization of the starting materials to form the oxazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives. Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts like sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid include:
3-(4-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Differing only in the position of the bromine atom on the phenyl ring.
3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Featuring a chlorine atom instead of bromine.
3-(3-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Lacking the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPFCJKHCIWTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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